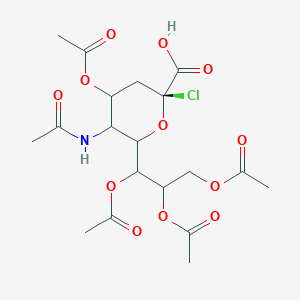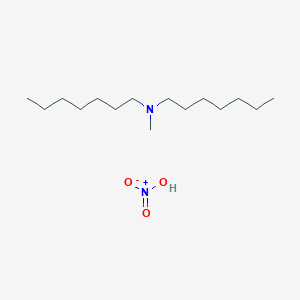![molecular formula C21H34O B14604339 1,3-Bis(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propan-2-one CAS No. 60469-29-6](/img/structure/B14604339.png)
1,3-Bis(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propan-2-one is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propan-2-one typically involves the reaction of 3,3-dimethylbicyclo[2.2.1]heptan-2-one with appropriate reagents under controlled conditions. One common method includes the use of a Grignard reagent, which reacts with the ketone to form the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1,3-Bis(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Bis(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The bicyclic structure allows for unique interactions with biological molecules, contributing to its diverse effects .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylbicyclo[2.2.1]heptan-2-one: Shares a similar bicyclic structure but lacks the additional propan-2-one group.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: Another bicyclic compound with different substituents.
Uniqueness
1,3-Bis(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propan-2-one is unique due to its dual bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
60469-29-6 |
|---|---|
Molecular Formula |
C21H34O |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
1,3-bis(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)propan-2-one |
InChI |
InChI=1S/C21H34O/c1-20(2)15-7-5-13(9-15)18(20)11-17(22)12-19-14-6-8-16(10-14)21(19,3)4/h13-16,18-19H,5-12H2,1-4H3 |
InChI Key |
WKAJMDUKUCSIRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)C1CC(=O)CC3C4CCC(C4)C3(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(N-Ethyl-N-phenyl-beta-alanyl)amino]ethyl acetate](/img/structure/B14604300.png)

![Diethyl 4,4'-[methylenebis(oxy)]dibenzoate](/img/structure/B14604319.png)



![Benzoic acid, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14604350.png)
![N-Methyl-N'-(2-{[(3-methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethyl)thiourea](/img/structure/B14604358.png)
